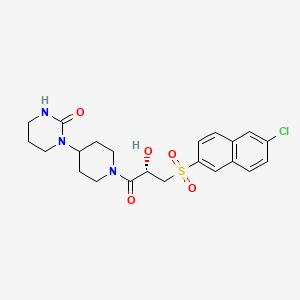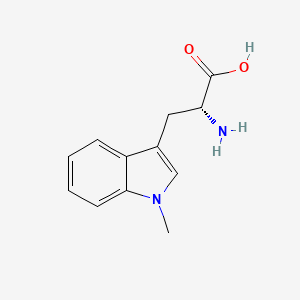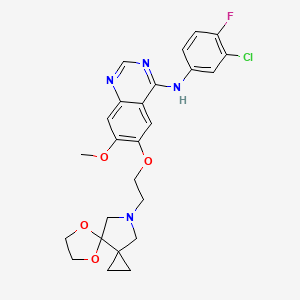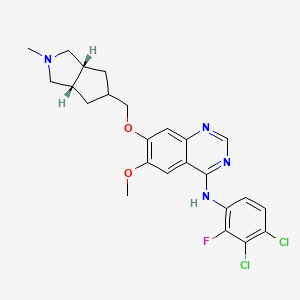
MK0752
Overview
Description
Scientific Research Applications
Treatment of Uterine Leiomyosarcoma
MK-0752 has been used in the treatment of Uterine Leiomyosarcoma (uLMS), a rare and aggressive malignancy . The compound, a gamma secretase inhibitor, was found to decrease cell viability and Notch expression in uLMS cells . When combined with chemotherapeutic agents like docetaxel, doxorubicin, and gemcitabine, MK-0752 demonstrated synergism, leading to decreased cellular invasion and increased apoptosis .
Combination with Chemotherapeutic Agents
The study also found that the combinations of MK-0752 and doxorubicin, MK-0752 and docetaxel, and MK-0752 with gemcitabine and docetaxel are potential novel therapeutic approaches for uLMS . These combinations resulted in decreased invasion, an increase in the apoptotic sub-G1 cell cycle population, and differentially expressed genes and altered KEGG pathways .
Treatment of Pancreatic Ductal Adenocarcinoma
MK-0752 has been used in combination with gemcitabine for the treatment of pancreatic ductal adenocarcinoma . The Notch pathway, which is frequently activated in cancer, was inhibited by MK-0752, showing effectiveness in pre-clinical models of pancreatic cancer .
Inhibition of the Notch Pathway
MK-0752, as a γ-secretase inhibitor, is capable of inhibiting the Notch pathway . This pathway is often activated in various types of cancer, and its inhibition can lead to decreased tumor growth and proliferation .
Use in Clinical Trials
MK-0752 has been used in clinical trials, often in combination with other drugs . For instance, it was combined with docetaxel in a Phase I/II study for advanced or metastatic breast cancer .
Targeting Cancer Stem Cells
Laboratory research has shown that MK-0752 can target stem cells and prevent tumor recurrences when the drug is combined with docetaxel . This suggests that MK-0752 may have a role in targeting cancer stem cells, which are often responsible for tumor recurrence and resistance to therapy .
Mechanism of Action
Target of Action
MK-0752, a potent and orally active compound, primarily targets the Gamma-secretase subunit APH-1A . Gamma-secretase is an enzyme required for the activation of the Notch pathway . The Notch pathway plays a crucial role in cell proliferation, survival, apoptosis, and differentiation .
Mode of Action
MK-0752 acts as a specific inhibitor of Gamma-secretase . It interacts with the Gamma-secretase subunit APH-1A, inhibiting its function . This inhibition leads to a dose-dependent reduction of Aβ40, a peptide produced by the action of Gamma-secretase on amyloid precursor protein .
Biochemical Pathways
The primary biochemical pathway affected by MK-0752 is the Notch signaling pathway . By inhibiting Gamma-secretase, MK-0752 prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of the Notch pathway . This inhibition disrupts the normal signaling of the pathway, affecting the transcription of prosurvival genes such as the hairy enhancer of split (HES) gene families .
Pharmacokinetics
The pharmacokinetic properties of MK-0752 are still under investigation. It is known that mk-0752 can cross theblood-brain barrier . The compound is administered orally, and its half-life is approximately 15 hours .
Result of Action
The inhibition of the Notch pathway by MK-0752 leads to a reduction in the generation of Aβ in the central nervous system (CNS) . In clinical trials, MK-0752 has shown potential antitumor efficacy. For instance, in a study involving patients with pancreatic cancer, 13 out of 19 patients achieved stable disease, and one patient achieved a confirmed partial response .
Action Environment
The efficacy and stability of MK-0752 can be influenced by various environmental factors. For example, the compound’s toxicity is schedule-dependent
Safety and Hazards
MK-0752 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In clinical trials, the most common drug-related toxicities were diarrhea, nausea, vomiting, and fatigue .
Future Directions
MK-0752 has shown promise in clinical trials for the treatment of various diseases, including Alzheimer’s disease and various cancers . It has been found to be effective in pre-clinical models of pancreatic cancer, in combination with gemcitabine . Future research may focus on its potential as a candidate for cancer stem cell-targeting therapy .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0752 | |
CAS RN |
471905-41-6, 952578-68-6 | |
| Record name | MK-0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 0752 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0752 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0752 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MK0752 interact with its target and what are the downstream effects?
A1: MK0752 is a synthetic small molecule that acts as a gamma-secretase inhibitor. [] Gamma-secretase is an enzyme complex involved in the cleavage of Notch receptors, which are transmembrane proteins involved in various cellular processes, including cell fate determination, survival, and proliferation. [] By inhibiting gamma-secretase, MK0752 prevents the cleavage of Notch receptors, effectively blocking the Notch signaling pathway. [] This inhibition has been shown to induce growth arrest and apoptosis in tumor cells with overactivated Notch signaling. []
Q2: What is known about MK0752's efficacy in preclinical models of cancer?
A2: Research indicates that MK0752 has demonstrated antineoplastic effects in vitro in HPV-positive head and neck squamous cell carcinoma. [] Additionally, studies have investigated the potential of MK0752 in treating triple-negative breast cancer (TNBC) by incorporating it into solid lipid nanoparticles (SLNs) functionalized with DR-5 and DLL-4 monoclonal antibodies. [] This approach aims to improve the targeted delivery of MK0752 to TNBC cells and enhance its therapeutic efficacy while minimizing off-target side effects. []
Q3: Has MK0752 been studied in a clinical setting?
A3: Yes, MK0752 has been investigated in a Phase I clinical trial involving children with recurrent or refractory central nervous system (CNS) malignancies. [, ] The trial aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics (PK) of MK0752 in this patient population. [] Additionally, researchers assessed the expression of Notch and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment with MK0752. []
Q4: Are there any preclinical studies looking at the impact of MK0752 on specific cell types?
A4: Yes, research has shown that MK0752 can ameliorate sepsis-induced renal injury in a mouse model by reducing proinflammatory cytokines and modulating the Notch1 signaling pathway. [] Further investigation revealed that MK0752 effectively reduced the protein expression of Notch1, CXCR4, and p-mTOR in glioma initiating cells (GICs), leading to reduced invasion and migration capabilities of these cells. [] These findings highlight the potential of MK0752 as a therapeutic agent targeting Notch1 signaling in various disease contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)





![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)

